1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
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Description
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide, also known as PAC-1, is a small molecule that has been identified as a potential anticancer agent. PAC-1 has shown promising results in preclinical studies, and its mechanism of action is currently under investigation.
Scientific Research Applications
Heterocyclic Synthesis and Biological Evaluation
Research has explored the synthesis of heterocyclic compounds, including pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives, incorporating various moieties. These compounds have been evaluated for their antimicrobial and antifungal activities, showing moderate to strong activity against certain strains. Such methodologies and evaluations suggest potential routes for synthesizing and assessing the biological activities of related compounds, including "1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide" (Al-Omran & El-Khair, 2005).
Utility in Heterocyclic Synthesis
Another study focuses on the utility of enaminonitriles in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, emphasizing the versatility of such compounds in creating a broad range of heterocyclic compounds. This work underlines the significance of exploring various chemical reactions to develop novel compounds with potential biological applications (Fadda et al., 2012).
Antimicrobial and Antimycobacterial Activities
Research on nicotinic acid hydrazide derivatives, including their synthesis and evaluation for antimicrobial and antimycobacterial activities, demonstrates the potential of such compounds in addressing microbial resistance. This area of research highlights the ongoing need for new antimicrobial agents and the role of synthetic chemistry in developing these agents (R.V.Sidhaye et al., 2011).
Synthesis and Characterization of Pyrazole and Pyrimidine Derivatives
The synthesis, characterization, and evaluation of cytotoxicity of new pyrazole and pyrimidine derivatives, based on various core structures, are also of interest. Such studies contribute to the development of potential therapeutic agents, showcasing the importance of structural modification and biological evaluation in drug discovery (Hassan et al., 2014).
properties
IUPAC Name |
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14(19-7-11-2-1-3-16-6-11)12-9-20(10-12)15(22)13-8-17-4-5-18-13/h1-6,8,12H,7,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZZMYRJCMANNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |
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